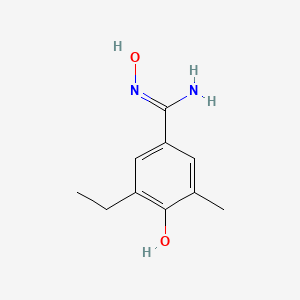
(Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is an organic compound with a unique structure that includes both hydroxyl and benzimidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide typically involves the reaction of 3-ethyl-4-hydroxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzimidamide group can produce amines.
Scientific Research Applications
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzimidamide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidamide derivatives and hydroxyl-substituted aromatic compounds. Examples include:
- 3-Ethyl-4-hydroxybenzimidamide
- 5-Methyl-2-hydroxybenzimidamide
Uniqueness
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is unique due to the presence of both hydroxyl and benzimidamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-ethyl-N',4-dihydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-5-8(10(11)12-14)4-6(2)9(7)13/h4-5,13-14H,3H2,1-2H3,(H2,11,12) |
InChI Key |
AAQHWJYZAVUCDS-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)/C(=N/O)/N)C)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



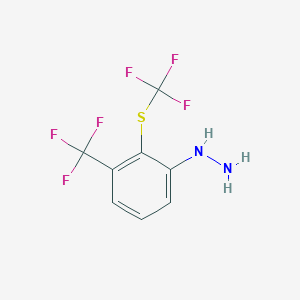

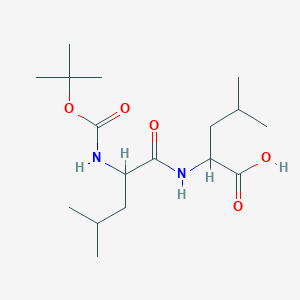


![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
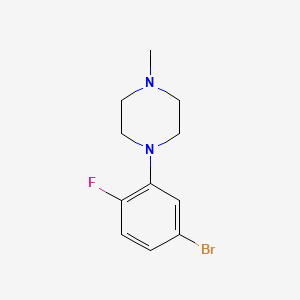
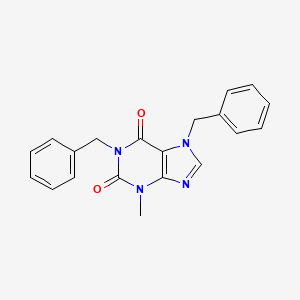

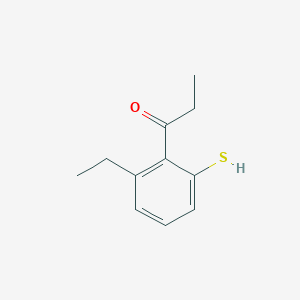

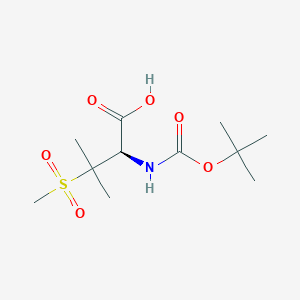
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
